molecular formula C22H22BrN3O3S B2678846 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one CAS No. 1040673-37-7

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2678846
CAS No.: 1040673-37-7
M. Wt: 488.4
InChI Key: YUVBRXQBDDUFFR-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,3-oxazole core substituted with a 3-bromophenyl group, a sulfanyl (-S-) linker, and a piperazine moiety bearing a 4-methoxyphenyl substituent. The 4-methoxyphenyl-piperazine fragment introduces electron-donating properties, which could influence receptor binding or solubility. Synthetic routes typically involve coupling bromoacetyl intermediates with sulfanyl-containing heterocycles and functionalized piperazines .

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O3S/c1-28-19-7-5-18(6-8-19)25-9-11-26(12-10-25)21(27)15-30-22-24-14-20(29-22)16-3-2-4-17(23)13-16/h2-8,13-14H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVBRXQBDDUFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=NC=C(O3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like toluene and ethyl acetate, and the reactions are monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The oxazole and piperazine moieties allow the compound to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in the combination of its substituents and heterocyclic systems. Below is a comparative analysis with analogues from the literature:

Compound Key Structural Features Differentiation from Target Compound Reference
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol 4-Bromophenyl-triazole, sulfanyl linker, ethanol tail Replaces oxazole with triazole; lacks piperazine moiety; 4-bromo vs. 3-bromo substitution on phenyl
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(3-propyl-1H-benzimidazol-3-ium)sulfanyl]ethan-1-one Fluorophenyl-piperazine, benzimidazolium-sulfanyl Fluorine instead of methoxy on piperazine; benzimidazolium vs. oxazole
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Fluorobenzoyl-piperazine, ketone-oxygen linker Sulfanyl replaced with ketone; hydroxy vs. methoxy substituent; fluorobenzoyl instead of methoxyphenyl
2-(1H-1,2,4-Triazol-5-ylsulfanyl)-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethanone Chlorophenyl-sulfonyl-piperazine, triazole-sulfanyl Sulfonyl vs. methoxyphenyl on piperazine; triazole vs. oxazole
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one Methoxyphenyl, fluorophenyl-thiadiazole Thiadiazole-thiazolidinone core vs. oxazole-piperazine; shared methoxyphenyl group

Key Observations:

Substituent Position Sensitivity : The 3-bromophenyl group on the oxazole (target compound) may exhibit distinct electronic and steric effects compared to 4-bromophenyl analogues (e.g., ). Meta-substitution could reduce symmetry and alter binding interactions.

Heterocycle Impact : Oxazole’s smaller ring size and lower polarity compared to triazoles () or thiadiazoles () may influence solubility and target selectivity.

Piperazine Substituents : The 4-methoxyphenyl group (target compound) provides electron-donating effects, contrasting with electron-withdrawing fluorophenyl () or sulfonyl () moieties. This could modulate pharmacokinetics or receptor affinity.

Research Implications

The structural variations highlighted above suggest that:

  • The 3-bromophenyl group may enhance halogen bonding in biological targets compared to para-substituted analogues.
  • Methoxyphenyl-piperazine could improve metabolic stability relative to fluorophenyl or hydroxy-substituted derivatives ().

Biological Activity

The compound 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one is a complex organic molecule belonging to the class of oxazole derivatives. Its unique structure, featuring a bromophenyl group, an oxazole ring, and a methoxyphenyl piperazine moiety, suggests potential biological activities that are currently under investigation.

Chemical Structure and Properties

The chemical formula for this compound is C18H18BrN3O2SC_{18}H_{18}BrN_3O_2S with a molecular weight of approximately 419.3 g/mol. The presence of sulfur in the oxazole ring and the piperazine structure indicates possible interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈BrN₃O₂S
Molecular Weight419.3 g/mol
CAS Number1040667-97-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain pathways involved in cellular processes, potentially leading to therapeutic effects against various diseases.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.

Biological Activity

Research into the biological activity of this compound has revealed several promising areas:

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. The specific compound under review is hypothesized to possess similar properties due to its structural characteristics.

Case Studies

  • Antibacterial Activity : In vitro tests have shown that related oxazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli. These findings suggest that our compound may also demonstrate antibacterial efficacy.
    BacteriaActivity (Zone of Inhibition)
    Staphylococcus aureus15 mm
    Escherichia coli12 mm
  • Antifungal Potential : Some studies have explored the antifungal activity of oxazole derivatives against common fungal pathogens, indicating that this compound might also be effective in treating fungal infections.

Research Findings

Recent investigations into similar compounds have highlighted their potential as pharmaceutical agents. For example, compounds containing oxazole rings have been studied for their anti-inflammatory and analgesic properties, suggesting that our compound could also be explored for these therapeutic areas.

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